molecular formula C11H15N3O2 B6179587 1-(4-methoxyphenyl)-4-nitrosopiperazine CAS No. 75051-59-1

1-(4-methoxyphenyl)-4-nitrosopiperazine

Cat. No.: B6179587
CAS No.: 75051-59-1
M. Wt: 221.3
InChI Key:
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Description

1-(4-Methoxyphenyl)-4-nitrosopiperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmacological activities. The presence of a methoxy group on the phenyl ring and a nitroso group on the piperazine ring makes this compound particularly interesting for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-4-nitrosopiperazine typically involves the reaction of 4-methoxyaniline with nitrosating agents in the presence of piperazine. One common method involves the use of sodium nitrite and hydrochloric acid to generate the nitroso group, followed by the reaction with piperazine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-4-nitrosopiperazine undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amine derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Methoxyphenyl)-4-nitrosopiperazine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methoxyphenyl)-4-nitrosopiperazine is unique due to the presence of both the methoxy and nitroso groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-methoxyphenyl)-4-nitrosopiperazine involves the nitrosation of 1-(4-methoxyphenyl)piperazine using a nitrosating agent.", "Starting Materials": [ "1-(4-methoxyphenyl)piperazine", "Nitrosating agent (e.g. sodium nitrite, nitric acid)" ], "Reaction": [ "1. Dissolve 1-(4-methoxyphenyl)piperazine in a suitable solvent (e.g. ethanol, methanol)", "2. Add the nitrosating agent slowly to the solution while stirring at a low temperature (e.g. 0-5°C)", "3. Continue stirring the reaction mixture for a period of time (e.g. 1-2 hours) at the same temperature", "4. Quench the reaction by adding a suitable reagent (e.g. sodium sulfite, sodium thiosulfate) to destroy excess nitrosating agent", "5. Isolate the product by filtration or extraction with a suitable solvent (e.g. dichloromethane, ethyl acetate)", "6. Purify the product by recrystallization or chromatography (e.g. silica gel column chromatography)" ] }

CAS No.

75051-59-1

Molecular Formula

C11H15N3O2

Molecular Weight

221.3

Purity

95

Origin of Product

United States

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